Lp-PLA2-IN-17
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lp-PLA2-IN-17 is a compound known for its inhibitory effects on lipoprotein-associated phospholipase A2 (Lp-PLA2). This enzyme is involved in the metabolism of low-density lipoprotein to pro-inflammatory mediators and is highly expressed in atherosclerotic plaques . This compound has garnered attention for its potential therapeutic applications in cardiovascular diseases and other inflammatory conditions .
准备方法
The synthetic routes for Lp-PLA2-IN-17 involve multiple steps, including the use of various reagents and catalysts. One common method involves the reaction of specific aromatic compounds with halogenated reagents under controlled conditions to form the desired product . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
化学反应分析
Lp-PLA2-IN-17 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired transformations. The major products formed from these reactions are typically derivatives of the original compound with modified functional groups .
科学研究应用
Lp-PLA2-IN-17 has a wide range of scientific research applications, including:
作用机制
Lp-PLA2-IN-17 exerts its effects by inhibiting the activity of Lp-PLA2, an enzyme that hydrolyzes oxidized phospholipids to produce pro-inflammatory mediators like lysophosphatidylcholine . By inhibiting this enzyme, this compound reduces the formation of these mediators, thereby decreasing inflammation and oxidative stress. The molecular targets and pathways involved include the inhibition of Lp-PLA2 activity and the subsequent reduction in the production of pro-inflammatory lipids .
相似化合物的比较
Lp-PLA2-IN-17 is unique in its high specificity and potency as an Lp-PLA2 inhibitor. Similar compounds include:
Darapladib: Another Lp-PLA2 inhibitor that has been studied for its potential to reduce atherosclerosis and cardiovascular events.
Rilapladib: A selective Lp-PLA2 inhibitor investigated for its effects on lipid metabolism and inflammation.
Compared to these compounds, this compound offers distinct advantages in terms of its chemical stability and efficacy in inhibiting Lp-PLA2 .
属性
分子式 |
C24H14Cl2F3N5O2 |
---|---|
分子量 |
532.3 g/mol |
IUPAC 名称 |
7-[[3-chloro-4-[4-chloro-3-(trifluoromethyl)phenoxy]phenyl]methoxy]-3-pyrimidin-5-ylimidazo[1,2-a]pyrimidine |
InChI |
InChI=1S/C24H14Cl2F3N5O2/c25-18-3-2-16(8-17(18)24(27,28)29)36-21-4-1-14(7-19(21)26)12-35-22-5-6-34-20(11-32-23(34)33-22)15-9-30-13-31-10-15/h1-11,13H,12H2 |
InChI 键 |
AKKROBABWRSZQG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1COC2=NC3=NC=C(N3C=C2)C4=CN=CN=C4)Cl)OC5=CC(=C(C=C5)Cl)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。